molecular formula C23H21N3O2 B368585 (E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide CAS No. 924872-32-2

(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B368585
CAS No.: 924872-32-2
M. Wt: 371.4g/mol
InChI Key: RNUPUPYWMHSUKT-YRNVUSSQSA-N
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Description

(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a benzimidazole moiety, and a cinnamyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the cinnamyl group and the furan-2-carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a furan-2-carboxylic acid derivative, while reduction could produce a furan-2-carboxamide with a reduced benzimidazole ring.

Scientific Research Applications

(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzimidazole derivatives.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety may bind to enzymes or receptors, modulating their activity. The cinnamyl group could enhance the compound’s binding affinity and specificity. The furan-2-carboxamide part might contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide
  • N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)thiophene-2-carboxamide

Uniqueness

(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide is unique due to the presence of the cinnamyl group, which can enhance its biological activity and binding properties compared to similar compounds. The combination of the furan ring and benzimidazole moiety also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

N-[1-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-17(24-23(27)21-14-8-16-28-21)22-25-19-12-5-6-13-20(19)26(22)15-7-11-18-9-3-2-4-10-18/h2-14,16-17H,15H2,1H3,(H,24,27)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUPUPYWMHSUKT-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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